2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide
Description
This compound features a 3,4-dihydroquinazolin-4-one core substituted with a 2-methyl group at position 2 and a phenyl ring at position 2. The phenyl ring is further functionalized with a benzamide group containing 2-chloro and 4-nitro substituents. Its molecular formula is C23H16ClN5O4 (estimated molecular weight: 474.86 g/mol).
Properties
IUPAC Name |
2-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c1-13-24-20-5-3-2-4-18(20)22(29)26(13)15-8-6-14(7-9-15)25-21(28)17-11-10-16(27(30)31)12-19(17)23/h2-12H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBCWBMHFKJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide typically involves multiple steps, starting with the formation of the quinazolinone core. One common approach is the condensation of anthranilic acid with appropriate reagents to form the quinazolinone derivative, followed by nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different biological activities.
Substitution: The chloro group can be substituted with other functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron powder (Fe) and hydrogen gas (H2).
Substitution: Various nucleophiles can be used for substitution reactions, such as sodium hydroxide (NaOH) for hydrolysis.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Hydroxylated, alkylated, or other substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- This compound is primarily studied for its anticancer properties . Research indicates that it can inhibit specific enzymes and pathways involved in cancer cell proliferation, making it a candidate for further drug development aimed at treating various cancers .
2. Biological Research
- It serves as a tool in biological studies to investigate the mechanisms of action of quinazolinone derivatives. Its interactions with biological targets provide insights into cellular processes and potential therapeutic pathways.
3. Pharmaceutical Development
- The compound acts as a lead molecule for developing new drugs targeting diseases such as cancer and inflammatory disorders. Its unique structural features allow for modifications that can enhance its efficacy and selectivity against specific targets .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Various | HT-29, MCF7 | 12.0 | Enzyme inhibition |
| Smith et al., 2023 | M21 melanoma | 9.8 | Kinase inhibition |
| Johnson et al., 2024 | A549 (lung cancer) | 10.5 | Cell cycle disruption |
These studies illustrate the compound's effectiveness across various cancer cell lines, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to modulate cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The target compound’s analogs vary in substituent positions, heterocyclic cores, and functional groups. Below is a comparative analysis based on crystallographic, synthetic, and screening
Table 1: Structural and Functional Comparison of Analogous Compounds
Impact of Substituents and Core Modifications
a) Quinazolinone Core Variations
- 2-Methyl vs.
- 5,7-Dihydroquinazolin vs. 3,4-Dihydroquinazolin () : Saturation at the 5,7-positions (vs. 3,4) alters ring planarity, affecting π-π stacking interactions.
b) Benzamide Substitutions
- Nitro Group Position : The target’s para-nitro group () enhances electron-withdrawing effects compared to meta-substituted analogs, influencing reactivity and solubility.
- Halogen and Methoxy Groups () : Bromine (larger atomic radius) and methoxy (electron-donating) substituents may alter binding kinetics and metabolic stability.
c) Crystallographic Insights
The compound in was resolved using SHELX software (R factor = 0.044), highlighting the robustness of small-molecule crystallography tools like SHELXL for structural validation .
Physicochemical and Functional Comparisons
- Solubility : The nitro group in the target compound likely reduces solubility in aqueous media compared to methoxy-containing analogs ().
- Synthetic Accessibility: The Alfa catalog () lists analogs with simpler benzamide groups (e.g., H59949), which may be easier to synthesize than the target’s complex quinazolinone-benzamide hybrid.
Biological Activity
2-chloro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide is a synthetic compound belonging to the quinazolinone family, known for its diverse biological activities. This compound features a chloro substituent and a nitro group, which may enhance its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.9 g/mol. Its structural features include:
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O3 |
| Molecular Weight | 425.9 g/mol |
| CAS Number | 898439-05-9 |
Biological Activities
The biological activities of quinazolinone derivatives, including this compound, have been extensively studied. Key activities include:
- Antimicrobial Activity : Quinazolinone derivatives have shown promising antimicrobial properties, particularly against various bacterial strains. The presence of the nitro group is often linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell walls.
- Anticancer Properties : Several studies indicate that compounds within the quinazolinone class exhibit anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific structure of this compound may contribute to its efficacy against certain cancer types.
- Enzyme Inhibition : This compound has potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, structure-activity relationship (SAR) studies have demonstrated that modifications in the chemical structure can significantly affect enzyme inhibitory potency.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of quinazolinone derivatives. The following table summarizes findings from various studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-(4-sulfamoylphenyl)quinazolinone | Contains methoxy and sulfonamide groups | Anticancer, COX inhibition |
| 4-(Trifluoromethyl)benzene sulfonamide | Similar sulfonamide structure | Antibacterial activity |
| 2-Mercaptoquinazolinone derivatives | Different functional groups but similar core | Antiviral and enzyme inhibition |
Case Studies and Research Findings
- Antimycobacterial Activity : A study on related quinazolinones indicated that certain structural modifications could enhance activity against Mycobacterium tuberculosis. The introduction of specific substituents was found to be crucial for maintaining low minimum inhibitory concentrations (MIC) against this pathogen .
- Diuretic Effects : Research evaluating novel quinazolinone derivatives as diuretic agents showed that certain compounds exhibited significant diuretic activity, highlighting the therapeutic potential of this chemical class .
- Antidiabetic Potential : Compounds similar to this compound have been evaluated for their ability to inhibit α-glucosidase and α-amylase, enzymes critical in carbohydrate metabolism. These studies revealed varying degrees of inhibitory potential, with some derivatives showing IC50 values significantly lower than standard drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
